molecular formula C22H21N3O3S3 B2379252 N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1105224-35-8

N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No. B2379252
CAS RN: 1105224-35-8
M. Wt: 471.61
InChI Key: FXFSJGNOENBUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis in Drug Metabolism

N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide, a biaryl-bis-sulfonamide, demonstrates significant relevance in the field of drug metabolism. A study highlighted the use of microbial-based biocatalytic systems, specifically Actinoplanes missouriensis, to generate mammalian metabolites of similar compounds for structural characterization (Zmijewski et al., 2006).

Synthesis of Substituted Benzamides/Benzene Sulfonamides

Research on the synthesis of novel substituted benzamide/benzene sulfonamides, which include structural variations similar to N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide, demonstrates their potential as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

Crystal Structure and Biological Studies

The crystal structure analysis and biological activities of 1,3,4-oxadiazole derivatives, closely related to N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide, have been extensively studied. These compounds exhibit notable antibacterial and antioxidant activities (Karanth et al., 2019).

Antimicrobial Activity and Docking Study

The synthesis of novel sulfonamide hybrids has been explored, focusing on their antimicrobial activities and molecular docking studies. These studies are significant for understanding the interactions of sulfonamide derivatives with biological targets (Hussein, 2018).

Synthesis and Antimicrobial Study of Derivatives

Research on N-substituted derivatives of similar compounds has revealed moderate to talented antimicrobial activities against various bacterial strains, indicating the potential for developing new antimicrobial agents (Khalid et al., 2016).

Process Development in Drug Synthesis

The synthesis process of similar compounds, specifically PDE4 inhibitors, has been developed for large-scale production, highlighting the industrial and pharmaceutical applications of these sulfonamides (Conlon et al., 2006).

properties

IUPAC Name

N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-4-15-5-9-17(10-6-15)25(2)31(26,27)19-13-14-30-20(19)22-23-21(24-28-22)16-7-11-18(29-3)12-8-16/h5-14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFSJGNOENBUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.